N-Carbamoylpyridine-3-sulfonamide
Description
Properties
CAS No. |
113916-37-3 |
|---|---|
Molecular Formula |
C6H7N3O3S |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
pyridin-3-ylsulfonylurea |
InChI |
InChI=1S/C6H7N3O3S/c7-6(10)9-13(11,12)5-2-1-3-8-4-5/h1-4H,(H3,7,9,10) |
InChI Key |
YTPMPUKKISGPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with urea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-Carbamoylpyridine-3-sulfonamide and its derivatives have a variety of applications, particularly in medicinal chemistry, with demonstrated anti-inflammatory and anticancer activities . These compounds, including 4-chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide, are used in treating disorders where inflammation is a key factor, notably those involving the NLRP3 inflammasome .
Scientific Research Applications
Anti-inflammatory Applications:
- Inhibition of NLRP3 Inflammasome: Sulfonylureas and related compounds inhibit the activation of the NLRP3 inflammasome, which is involved in inflammation . Specific inhibition of NLRP3 can block downstream processes, including caspase-1 activation, IL-1β, IL-18, and IL-37 processing and secretion, gasdermin D cleavage, pyroptosis, and the release of IL-1α and IL-33 .
- Treatment of Inflammatory Disorders: These compounds are valuable in treating disorders of the immune, cardiovascular, endocrine, gastrointestinal, renal, respiratory, and central nervous systems, as well as cancer and pathogen-related conditions .
Anticancer Applications:
- Cytotoxic Activity: Certain 4-substituted N-(phenyl carbamoyl)pyridine-3-sulfonamides exhibit cytotoxic activity against cancer cells .
- Selective Anticancer Activity: Novel 4-substituted-N-(phenyl carbamoyl)-3-pyridinesulfonamides have shown good activity and selectivity towards leukemia, colon cancer, and melanoma subpanels .
Other Applications:
- Diagnosis of Diseases: Labelled compounds of this compound can diagnose diseases in mammals and biological samples .
- Neuroprotective Agent: Sulfonylureas have anticonvulsant and neuroprotective properties . Glibenclamide, a sulfonylurea, effectively reduces the short-term effects of Subarachnoid Hemorrhage (SAH), including barrier disruption, caspase-3 activation, inflammation, and vasogenic edema .
Case Studies
- Asthma: Glibenclamide reduced airway hyperresponsiveness, airway inflammation, and T-helper type 2 (Th2) cytokines in an ovalbumin-induced mouse model of asthma .
- Melioidosis: A study involving 1160 patients with gram-negative sepsis showed that survival was greater in diabetics taking glyburide, suggesting a glyburide-associated benefit during human melioidosis due to its anti-inflammatory effect on the immune system .
- Myocardial Injury: Glibenclamide attenuated myocardial injury induced by lipopolysaccharides (LPS) in streptozotocin-induced mice by inhibiting inflammation through Nalp3 inflammasomes . It also suppressed the increase of IL-1β level induced by high glucose and LPS .
- Bacterial Infections: Purified polymorphonuclear neutrophils (PMNs) from diabetic patients treated with glibenclamide showed reduced secretion of interleukin IL-1β and IL-8 when exposed to Burkholderia pseudomallei, indicating that glibenclamide might increase susceptibility to bacterial infections in diabetic patients with poor glycemic control due to its effect on reducing IL-1β production by PMNs .
Data Table
| Application | Compound Type | Target/Effect | Model/System | Outcome |
|---|---|---|---|---|
| Anti-inflammatory | Sulfonylureas | Inhibition of NLRP3 inflammasome | In vitro and in vivo models | Blockage of caspase-1-dependent processes (IL-1β, IL-18, IL-37 processing), pyroptosis, and release of IL-1α, IL-33 |
| Anticancer | 4-substituted N-(phenyl carbamoyl)pyridine-3-sulfonamides | Cytotoxic activity | In vitro cancer cell lines (leukemia, colon cancer, melanoma) | Good activity profile and selectivity toward specific cancer subpanels |
| Treatment of Subarachnoid Hemorrhage (SAH) | Glibenclamide | Reduction of inflammation and vasogenic edema | Animal models | Effective in reducing barrier disruption, caspase-3 activation, inflammation, and vasogenic edema |
| Treatment of Asthma | Glibenclamide | Reduction of airway hyperresponsiveness and inflammation | OVA-induced mouse model | Reduced AHR, airway inflammation, and Th2 cytokines |
| Treatment of Gram-Negative Sepsis | Glyburide (Glibenclamide) | Anti-inflammatory effect on the immune system | Human patients with gram-negative sepsis | Increased survival rate in diabetic patients taking glyburide |
| Attenuation of Myocardial Injury | Glibenclamide | Inhibition of inflammation through Nalp3 inflammasomes | Streptozotocin-induced mice challenged with LPS | Reduced serum levels of pro-inflammatory cytokines and suppressed the increase of IL-1β level |
| Reduction of IL-1β and IL-8 Secretion | Glibenclamide | Reduction of pro-inflammatory cytokines | PMNs from diabetic patients exposed to Burkholderia pseudomallei and in vitro treatment of PMNs with glibenclamide | Reduction of interleukin IL-1β and IL-8 secretion, potentially increasing susceptibility to bacterial infections in diabetic patients with poor glycemic control |
Mechanism of Action
The mechanism of action of N-Carbamoylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Carbamoylpyridine-3-sulfonamide derivatives based on substituent effects, spectral data, and physicochemical properties (Table 1).
Table 1: Comparative Analysis of this compound Derivatives
Substituent Effects on Physicochemical Properties
- Melting Points : Electron-withdrawing substituents (e.g., Cl in 25 and 13 ) increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding). 13 , with dual Cl and benzylthio groups, exhibits the highest melting point (205–208°C) .
- Synthetic Yields : Electron-rich aryl isocyanates (e.g., phenyl in 24 ) afford higher yields (87%) compared to chlorinated analogs (75% for 25 ), likely due to reduced steric and electronic hindrance during carbamoylation .
Spectral and Structural Insights
- IR Spectroscopy : The C=O stretch (~1730 cm⁻¹) is consistent across derivatives, confirming carbamoyl group integrity .
- ¹H-NMR : NH protons resonate at δ ~9.0–9.3 ppm, while aromatic protons (pyridine and aryl) appear between δ 7.0–8.9 ppm. Chlorinated derivatives (25 , 13 ) show upfield shifts for aryl protons due to electron-withdrawing effects .
- Elemental Analysis : Experimental data align closely with theoretical values (<0.5% deviation), validating synthetic protocols .
Functional Group Impact on Reactivity
- Benzylthio (13) : Introduces a sulfur atom, which may influence redox properties or metal coordination .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-Carbamoylpyridine-3-sulfonamide, and how can researchers validate the purity of the synthesized compound?
- Methodological Answer : The most common synthesis involves reacting a sulfonyl chloride derivative (e.g., benzene sulfonyl chloride) with a pyridine-based amine (e.g., 3-aminopyridine) under controlled conditions. For purity validation, employ FTIR to confirm functional groups (e.g., sulfonamide C-SO₂-N stretches at ~1150–1350 cm⁻¹) and ¹H/¹³C NMR to verify structural integrity (e.g., pyridine ring protons at δ 7.5–8.5 ppm). Cross-reference spectral data with literature or computational predictions to resolve ambiguities .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Despite limited hazard classification, adhere to standard precautions:
- Use fume hoods to avoid inhalation of aerosols.
- Wear nitrile gloves and lab coats to prevent skin contact.
- Store in airtight containers away from reactive agents.
- In case of accidental exposure, flush eyes/skin with water for 15+ minutes and consult safety data sheets for compound-specific first aid .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- HPLC-PDA for purity assessment and detection of byproducts (e.g., unreacted starting materials).
- X-ray crystallography for resolving crystal structures, particularly when studying polymorphism or co-crystals for drug development .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of this compound when scaling up synthesis?
- Methodological Answer :
- Base Selection : Use 3-picoline or 3,5-lutidine as bases to enhance nucleophilicity of the amine and suppress side reactions (e.g., hydrolysis of sulfonyl chloride).
- Catalysis : Introduce N-arylsulfilimine catalysts to accelerate sulfonamide bond formation.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) under reflux conditions to improve solubility and reaction kinetics. Monitor intermediates via TLC or in situ IR .
Q. How should conflicting data on the antimicrobial activity of this compound derivatives be analyzed?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., broth microdilution) across multiple microbial strains to distinguish compound-specific effects from experimental variability.
- Structural Analog Comparison : Compare MIC values of derivatives with modified pyridine/sulfonamide moieties to identify pharmacophores.
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett constants) with bioactivity trends .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydropteroate synthase in bacteria).
- MD Simulations : Run 100+ ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics.
- QSAR Modeling : Train regression models on datasets of sulfonamide derivatives to predict activity based on descriptors like logP and polar surface area .
Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours.
- Analytical Monitoring : Use UPLC-MS to quantify degradation products (e.g., hydrolyzed sulfonamides) and identify instability hotspots (e.g., carbamoyl group cleavage).
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Q. What experimental designs are suitable for elucidating structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer :
- Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogenation at pyridine C-4, alkylation of the carbamoyl group).
- Multiplex Assays : Test analogs against a panel of targets (e.g., bacterial enzymes, cancer cell lines) to map selectivity profiles.
- Crystallographic Studies : Resolve co-crystal structures with target proteins to guide rational design of high-affinity analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
